(Cyanomethyl)trimethylphosphanium iodide

Catalog No.
S784352
CAS No.
42843-99-2
M.F
C5H11INP
M. Wt
243.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Cyanomethyl)trimethylphosphanium iodide

CAS Number

42843-99-2

Product Name

(Cyanomethyl)trimethylphosphanium iodide

IUPAC Name

cyanomethyl(trimethyl)phosphanium;iodide

Molecular Formula

C5H11INP

Molecular Weight

243.03 g/mol

InChI

InChI=1S/C5H11NP.HI/c1-7(2,3)5-4-6;/h5H2,1-3H3;1H/q+1;/p-1

InChI Key

GGIMHJFVOMBCFX-UHFFFAOYSA-M

SMILES

C[P+](C)(C)CC#N.[I-]

Canonical SMILES

C[P+](C)(C)CC#N.[I-]

(Cyanomethyl)trimethylphosphanium iodide (CAS 42843-99-2) is a highly versatile, nonhygroscopic phosphonium salt utilized extensively in advanced organic synthesis, library generation, and active pharmaceutical ingredient (API) development. As a dual-action reagent, it facilitates the direct, one-step conversion of alcohols into nitriles with a two-carbon chain elongation, bypassing hazardous intermediates. Furthermore, it serves as a superior alternative to traditional Mitsunobu reagents for the alkylation of amines and thiols, and acts as the essential precursor for cyanomethylenetrimethylphosphorane (CMMP)—a highly nucleophilic Wittig reagent capable of olefinating classically unreactive esters and lactones. Its procurement value lies in its ability to streamline multi-step synthetic routes, eliminate chromatographic bottlenecks through water-soluble byproducts, and enable late-stage functionalization in parallel solution-phase chemistry[1].

Buyers might consider cheaper or more common triphenylphosphonium salts (e.g., (cyanomethyl)triphenylphosphonium iodide) or standard Mitsunobu reagents (DEAD/PPh3) for alkylation and olefination workflows. However, generic substitution fails on two critical fronts: reactivity and processability. The triphenyl ylide variant lacks the nucleophilicity required to olefinate unreactive carbonyls such as esters, lactones, and imides, resulting in reaction failure or negligible yields. In substitution and alkylation workflows, traditional Mitsunobu reagents generate stoichiometric amounts of triphenylphosphine oxide and hydrazine dicarboxylates, which are highly lipophilic and mandate labor-intensive chromatographic separation. In contrast, the trimethylphosphonium core of (cyanomethyl)trimethylphosphanium iodide ensures that all phosphorus-containing byproducts (e.g., trimethylphosphine oxide) are highly water-soluble, allowing for rapid, chromatography-free purification via simple aqueous workup. This non-interchangeability makes the trimethyl variant indispensable for high-throughput library synthesis and scalable process chemistry [1].

One-Step Two-Carbon Homologation of Alcohols to Nitriles

(Cyanomethyl)trimethylphosphanium iodide functions as a dual-mode reagent, enabling the direct conversion of benzylic, allylic, and unbranched aliphatic alcohols into nitriles extended by two carbon atoms. In standard protocols, this achieves high-purity nitrile yields in a single operation, whereas traditional methods require two distinct steps (conversion to a halide/sulfonate, followed by reaction with lithiated acetonitrile or cyanide salts) and isolation of potentially unstable intermediates [1].

Evidence DimensionSynthetic steps and intermediate isolation
Target Compound Data1 step, in situ hydrolysis, no intermediate isolation required
Comparator Or BaselineTraditional protocol (2+ steps, isolation of alkyl halide/mesylate required)
Quantified DifferenceEliminates 1-2 synthetic steps and 1 isolation/purification cycle
ConditionsExcess phosphonium iodide, DIPEA, propionitrile, 97 °C, followed by aqueous hydrolysis

Eliminating intermediate isolation steps significantly reduces labor, solvent waste, and cycle times in API process development and library synthesis.

Chromatographic Bypass via Water-Soluble Byproducts in Alkylation

When used for the intermolecular alkylation of amines or thiols with aliphatic alcohols, (cyanomethyl)trimethylphosphanium iodide offers a profound purification advantage over standard Mitsunobu conditions. The reaction generates trimethylphosphine oxide as the primary byproduct, which is highly water-soluble and completely removed via simple acidic aqueous extraction. In contrast, the DEAD/PPh3 baseline generates triphenylphosphine oxide, which is highly lipophilic and typically requires column chromatography for removal [1].

Evidence DimensionByproduct solubility and purification requirement
Target Compound DataWater-soluble byproducts (Me3PO), purified by aqueous wash
Comparator Or BaselineDEAD/PPh3 (Lipophilic Ph3PO, requires chromatography)
Quantified Difference100% elimination of chromatographic purification for byproduct clearance
ConditionsParallel solution-phase chemistry workflows

The ability to purify crude products via simple extraction makes this reagent ideal for high-throughput automated library generation where chromatography is a prohibitive bottleneck.

Precursor to Highly Nucleophilic CMMP for Unreactive Carbonyl Olefination

(Cyanomethyl)trimethylphosphanium iodide serves as the direct precursor to cyanomethylenetrimethylphosphorane (CMMP). Due to the reduced steric bulk and increased electron-donating capability of the trimethyl groups compared to triphenyl groups, CMMP successfully olefinates classically unreactive substrates such as esters, lactones, N-Boc lactams, and cyclic imides in excellent yields. The triphenyl analog generally fails to react with these deactivated carbonyls under standard conditions [1].

Evidence DimensionWittig olefination reactivity on esters/lactones
Target Compound DataExcellent yields (often >80%) on esters, lactones, and imides
Comparator Or BaselineCyanomethylenetriphenylphosphorane (Unreactive/negligible yield on esters/lactones)
Quantified DifferenceEnables reactivity on substrate classes where the baseline reagent fails completely
ConditionsWittig olefination of esters/lactones using the ylide derived from the phosphonium salt

Procurement of the trimethyl variant is mandatory for chemists needing to perform direct Wittig olefinations on esters and lactones without first reducing them to aldehydes.

High-Throughput Solution-Phase Library Synthesis

Because the reagent generates exclusively water-soluble and volatile byproducts (such as trimethylphosphine oxide), it is highly prioritized in parallel library synthesis for drug discovery. It allows medicinal chemists to perform amine/thiol alkylations and direct alcohol-to-nitrile conversions with simple aqueous workups, completely bypassing the chromatographic bottlenecks associated with traditional Mitsunobu reagents[1].

Late-Stage Two-Carbon Homologation of Complex Alcohols

In the synthesis of complex natural products or APIs, converting an alcohol to a nitrile extended by two carbons often requires harsh conditions or unstable intermediates (like allylic bromides). This reagent allows for a mild, one-step homologation of benzylic, allylic, and unbranched aliphatic alcohols, protecting sensitive functional groups and reducing the overall step count of the synthetic route[2].

Direct Olefination of Lactones and Esters via CMMP

For process chemists needing to install an exocyclic double bond on a lactone or ester framework, this compound is the required precursor to the highly nucleophilic CMMP ylide. It prevents the need for a lengthy reduction-olefination-oxidation sequence, enabling direct Wittig transformations that are impossible with standard triphenylphosphonium salts [3].

Dates

Last modified: 08-15-2023

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